tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound with the molecular formula C12H20F2N2O2. This compound is characterized by its spirocyclic structure, which includes a tert-butyl ester group, an amino group, and two fluorine atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent to introduce the fluorine atoms. This is followed by the introduction of the amino group through nucleophilic substitution. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
The presence of two fluorine atoms in tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate distinguishes it from similar compounds. These fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and stability. Additionally, the specific arrangement of functional groups in this compound can lead to unique biological activities and applications.
Properties
Molecular Formula |
C12H20F2N2O2 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-11(7-16)4-8(15)12(13,14)5-11/h8H,4-7,15H2,1-3H3 |
InChI Key |
IVHSOHXUAABZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C(C2)(F)F)N |
Origin of Product |
United States |
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